Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features both benzothiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .
Preparation Methods
The synthesis of Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the thiazole ring. Common reagents include sulfur, nitrogen sources, and various organic solvents. Industrial production methods often employ catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often involves halogenation or nitration reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiazole rings play a crucial role in binding to these targets, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its dual-ring structure, which imparts a wide range of biological activities. Similar compounds include:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
This compound stands out due to its versatility and potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H17N3O3S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 2-[2-[3-(1,3-benzothiazol-2-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H17N3O3S2/c1-2-23-16(22)9-11-10-24-17(18-11)20-14(21)7-8-15-19-12-5-3-4-6-13(12)25-15/h3-6,10H,2,7-9H2,1H3,(H,18,20,21) |
InChI Key |
STPDLNZCYYKAMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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